molecular formula C12H18ClNO B3032228 (1-Benzylpyrrolidin-2-yl)methanol hydrochloride CAS No. 1266685-46-4

(1-Benzylpyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B3032228
CAS No.: 1266685-46-4
M. Wt: 227.73
InChI Key: USRCCZCTOVGHED-UHFFFAOYSA-N
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Description

(1-Benzylpyrrolidin-2-yl)methanol hydrochloride is an organic compound with the molecular formula C12H17NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylpyrrolidin-2-yl)methanol hydrochloride typically involves the reduction of N-benzyl-2-pyrrolidone. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction proceeds as follows:

  • Dissolve N-benzyl-2-pyrrolidone in an appropriate solvent, such as tetrahydrofuran (THF).
  • Add the reducing agent (NaBH4 or LiAlH4) slowly to the solution while maintaining the temperature at around 0°C to 5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Quench the reaction by adding water or an acidic solution.
  • Extract the product using an organic solvent and purify it by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylpyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Strong reducing agents like LiAlH4 or NaBH4 are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Benzylpyrrolidinone or benzylpyrrolidine aldehyde.

    Reduction: Various reduced derivatives of the parent compound.

    Substitution: Substituted benzylpyrrolidines with different functional groups.

Scientific Research Applications

(1-Benzylpyrrolidin-2-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Benzylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzylpyrrolidin-2-yl)methanol: The parent compound without the hydrochloride salt.

    N-Benzyl-2-pyrrolidone: A precursor in the synthesis of (1-Benzylpyrrolidin-2-yl)methanol hydrochloride.

    Pyrrolidine derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific structure, which combines the pyrrolidine ring with a benzyl group and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(1-benzylpyrrolidin-2-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRCCZCTOVGHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266685-46-4
Record name 2-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266685-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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